molecular formula C8H5BrCl2O2 B13698605 Methyl 2-Bromo-3,6-dichlorobenzoate

Methyl 2-Bromo-3,6-dichlorobenzoate

Cat. No.: B13698605
M. Wt: 283.93 g/mol
InChI Key: WLECHZJRMIACKP-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3,6-dichlorobenzoate is a halogenated benzoate ester characterized by a bromine atom at the 2-position, chlorine atoms at the 3- and 6-positions, and a methyl ester group. Halogenated benzoates are critical for their electron-withdrawing effects, which influence reactivity in cross-coupling reactions and metabolic stability in drug candidates .

Properties

Molecular Formula

C8H5BrCl2O2

Molecular Weight

283.93 g/mol

IUPAC Name

methyl 2-bromo-3,6-dichlorobenzoate

InChI

InChI=1S/C8H5BrCl2O2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3

InChI Key

WLECHZJRMIACKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-Bromo-3,6-dichlorobenzoate can be synthesized through several methods. One common method involves the bromination of methyl 3,6-dichlorobenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Bromo-3,6-dichlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding methyl 3,6-dichlorobenzoate.

    Oxidation Reactions: Oxidation can lead to the formation of more complex derivatives.

Common Reagents and Conditions

    Substitution: Typical reagents include sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents.

    Reduction: Common reducing agents are lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Products include various substituted benzoates depending on the nucleophile used.

    Reduction: The major product is methyl 3,6-dichlorobenzoate.

    Oxidation: Products can include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-Bromo-3,6-dichlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Bromo-3,6-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

a) Halogen Positioning and Reactivity

  • Chlorine vs. For example, ethyl 2-bromo-3-chloro-6-fluorobenzoate undergoes Suzuki-Miyaura coupling more readily than chloro-only analogs .
  • Fluorine Substitution : Fluorine at the 6-position (as in ) improves lipid solubility and bioavailability in drug candidates.

b) Steric and Electronic Effects

  • Methoxy vs. Amino Groups: Methoxy groups (e.g., in ) act as electron-donating groups, stabilizing intermediates in electrophilic aromatic substitution. Conversely, amino groups (e.g., in ) facilitate hydrogen bonding, critical for target binding in drug design.
  • Nitro Groups : Nitro-substituted analogs (e.g., ) exhibit higher melting points (109°C) due to strong dipole interactions but require careful handling in synthesis .

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